molecular formula C16H13ClN4OS2 B10990745 2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10990745
M. Wt: 376.9 g/mol
InChI Key: OQQWBFRQHDHTTR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of chlorophenyl, cyclopropyl, thiadiazole, and thiazole moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of Thiadiazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN4OS2

Molecular Weight

376.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4OS2/c1-8-12(23-15(18-8)10-4-2-3-5-11(10)17)13(22)19-16-21-20-14(24-16)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,19,21,22)

InChI Key

OQQWBFRQHDHTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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